2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile
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Overview
Description
2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile is a complex organic compound that features a quinoline core structure substituted with a piperidine and pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the piperidine and pyrrolidine substituents through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The piperidine and pyrrolidine rings may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Piperidine and pyrrolidine derivatives: Compounds like piperidine-4-carboxylic acid and pyrrolidine-2-carboxylic acid.
Uniqueness
- The combination of the quinoline core with piperidine and pyrrolidine rings, along with the hydroxymethyl group, provides unique chemical properties and potential biological activities not found in simpler quinoline derivatives.
- This structural complexity allows for diverse chemical reactivity and potential applications in various scientific fields.
Properties
IUPAC Name |
2-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c21-13-15-12-20(22-19-6-2-1-5-18(15)19)23-10-7-16(8-11-23)24-9-3-4-17(24)14-25/h1-2,5-6,12,16-17,25H,3-4,7-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXPIAQLHVHOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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